N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide
描述
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing downstream signaling through the BCR pathway. This leads to decreased activation of key signaling molecules, such as AKT and ERK, and ultimately to decreased cell proliferation and increased apoptosis in B cells.
Biochemical and physiological effects:
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. In preclinical studies, N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been well-tolerated and has not shown significant toxicity or adverse effects on normal cells or tissues. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in humans.
实验室实验的优点和局限性
One advantage of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide is its selectivity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This makes it a potentially effective treatment for B-cell malignancies, which are characterized by dysregulated BCR signaling. However, one limitation of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.
未来方向
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies, such as the BCR pathway and the PI3K/AKT/mTOR pathway. Another area of interest is the exploration of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in other types of cancer, such as solid tumors, where BTK may play a role in tumor growth and survival. Additionally, further studies are needed to optimize dosing and administration of N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide in clinical settings, as well as to better understand its long-term safety profile.
科学研究应用
N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated that N-[4-(acetylamino)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(18)16-10-2-4-11(5-3-10)17-13(19)8-12-14(20)15-6-7-21-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYUPOVCIGZOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。